4,5-Diaminopyridazin-3(2H)-one

Description

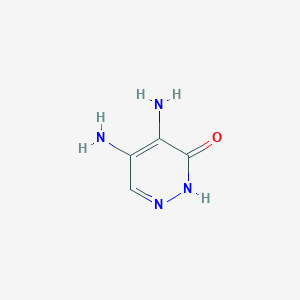

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-diamino-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-2-1-7-8-4(9)3(2)6/h1H,(H2,6,7)(H3,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFNKLLRCNWYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=O)C(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10507459 | |

| Record name | 4,5-Diaminopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28682-73-7 | |

| Record name | 4,5-Diaminopyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10507459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 4,5-Diaminopyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diaminopyridazin-3(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry due to its structural motifs, which are present in various biologically active molecules. An understanding of its fundamental physicochemical properties, particularly its basicity, is crucial for its application in drug design, formulation, and development. This guide provides a comprehensive overview of the basic properties of this compound, including a theoretical assessment of its protonation behavior. In the absence of direct experimental data for this specific molecule, this document offers predictive insights based on analogous structures and established chemical principles. Furthermore, it presents detailed, field-proven experimental protocols for the empirical determination of its acid dissociation constants (pKa) and solubility, empowering researchers to validate these essential parameters.

Introduction: The Chemical Landscape of this compound

The pyridazinone core is a prevalent scaffold in a variety of pharmacologically active agents. The introduction of two adjacent amino groups at the C4 and C5 positions of the pyridazin-3(2H)-one ring system creates a unique electronic and structural environment. This arrangement is anticipated to significantly influence the molecule's basicity, hydrogen bonding capacity, and potential as a ligand for biological targets. A thorough characterization of its basic properties is the first step toward unlocking its full potential in drug discovery endeavors.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound in the public domain, the following properties are predicted based on the analysis of structurally related compounds and computational models.

Basicity and Protonation Equilibria: A Multi-site Challenge

The basicity of this compound is a complex interplay of its multiple nitrogen atoms: the two amino groups at C4 and C5, and the two nitrogen atoms within the pyridazinone ring. The pKa value(s) quantify the tendency of these sites to accept a proton.

The primary contributors to the basicity of this molecule are the exocyclic amino groups and the pyridazinone ring nitrogens. The pyridazinone ring itself is generally weakly basic. The presence of electron-donating amino groups is expected to increase the overall basicity of the molecule compared to the unsubstituted pyridazinone core.

To estimate the pKa of this compound, we can consider the pKa values of analogous compounds such as 2,3-diaminopyridine, which has a predicted pKa of approximately 6.78[1][2]. The pyridazinone ring system will influence this, but it provides a reasonable starting point for estimation. It is plausible that this compound will exhibit at least two distinct pKa values, corresponding to the protonation of the different nitrogen atoms.

The likely sites of protonation are the exocyclic amino groups and the N2 nitrogen of the pyridazinone ring. The exact order of protonation will depend on the relative electron densities and steric environment of these nitrogen atoms. A plausible protonation equilibrium is depicted below:

References

A Comprehensive Technical Guide to 4,5-Diaminopyridazin-3(2H)-one: Structure, Synthesis, and Therapeutic Potential

Abstract: The pyridazin-3(2H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active agents with applications in cardiovascular disease, oncology, and neuroscience.[1] This guide provides an in-depth technical analysis of a specific, yet underexplored derivative: 4,5-Diaminopyridazin-3(2H)-one . While this compound is not extensively cataloged in commercial libraries, its structure presents significant opportunities for drug design, particularly through the introduction of two key hydrogen-bonding amino groups on the core scaffold. This document delineates the compound's chemical identity, proposes a robust synthetic strategy based on established chemical principles, and explores its potential applications and mechanism of action by drawing authoritative parallels with closely related analogues. It is intended as a foundational resource for researchers in chemical synthesis and drug development.

Core Directive: Unveiling this compound

This section establishes the fundamental chemical identity of the target compound, from its systematic name to its structural and physicochemical properties.

Chemical Structure and IUPAC Nomenclature

The systematic name for the compound is This compound . The numbering of the pyridazine ring begins at the nitrogen atom that is not part of the lactam (amide-in-a-ring) system and proceeds towards the carbonyl group. The "(2H)" designation specifies the position of the hydrogen atom on the nitrogen at position 2, indicating the tautomeric form of the lactam. The amino groups are located at positions 4 and 5 of the heterocyclic ring.

References

An In-Depth Technical Guide to 4,5-Diaminopyridazin-3(2H)-one: A Versatile Heterocyclic Scaffold

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4,5-Diaminopyridazin-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, and potential applications, offering insights for researchers exploring its utility as a chemical intermediate and a pharmacologically active scaffold.

Core Compound Identification

CAS Number: 28682-73-7 Molecular Formula: C₄H₆N₄O Molecular Weight: 126.12 g/mol

Synonyms:

-

4,5-Diamino-3-hydroxypyridazine

-

4,5-Diaminopyridazin-3-ol

-

4,5-Diamino-1H-pyridazin-6-one

| Property | Value |

| CAS Number | 28682-73-7 |

| Molecular Formula | C₄H₆N₄O |

| Molecular Weight | 126.12 g/mol |

The Pyridazinone Core: A Privileged Scaffold in Drug Discovery

The pyridazin-3(2H)-one ring system is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have been shown to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This versatility stems from the ring's electronic properties and its ability to be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic features to optimize interactions with specific protein targets.

The broader class of pyridazinone derivatives has demonstrated significant potential in treating a variety of diseases. For instance, they have been investigated as:

-

Cardiovascular agents: Acting as vasodilators and antihypertensives.

-

Anticancer agents: Exhibiting inhibitory activity against various kinases.

-

Antimicrobial agents: Showing promise in combating bacterial and fungal infections.

-

Enzyme inhibitors: Targeting enzymes such as D-amino acid oxidase and fatty acid binding protein 4 (FABP4).

-

Histamine H₃ receptor inverse agonists: With potential applications in neurological disorders.

The presence of the 4,5-diamino substituents on the pyridazinone core of the topic compound suggests a high potential for forming multiple hydrogen bonds, a key feature for specific and high-affinity interactions with biological macromolecules.

Synthesis of the Pyridazinone Ring System: General Strategies

A general representation of this synthetic approach is outlined below:

Figure 1. General synthesis of the pyridazin-3(2H)-one core.

This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. For more complex structures or to improve yields and purity, solid-phase synthesis techniques have also been successfully employed, using resins like the Wang resin to immobilize the keto-ester before reaction with hydrazine.

A plausible, though not explicitly documented, synthetic route to this compound could involve starting with a precursor that already contains nitrogen functionalities that can be converted to amines, such as nitro groups. A potential synthetic strategy could involve the catalytic reduction of a dinitro- or nitro-amino-pyridazinone precursor. This approach is conceptually similar to the synthesis of other diaminopyrimidines, where a nitroso-pyrimidine is reduced to the corresponding diamine using a palladium-on-carbon catalyst.

Potential Applications in Drug Development

Given the diverse biological activities of the pyridazinone scaffold, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. The two amino groups provide key points for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the development of targeted inhibitors.

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The 4,5-diaminopyridazinone structure is well-suited for this type of interaction. For example, related imidazopyridazine structures have been found to be potent inhibitors of Pim-1 and Pim-2 kinases, which are implicated in various cancers. Similarly, pyridazino[4,5-b]indol-4-one derivatives have been synthesized and evaluated as inhibitors of DYRK1A, a kinase involved in neurodegenerative diseases. The di-amino substitution pattern of this compound could be exploited to design new kinase inhibitors with unique selectivity profiles.

An In-depth Technical Guide to the Synthesis of Novel Diaminopyridazinone Derivatives for Drug Discovery

Abstract

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. The introduction of diamino functionalities to this core structure opens new avenues for therapeutic intervention, enhancing molecular interactions with biological targets and improving pharmacokinetic profiles. This guide provides a comprehensive exploration of the synthetic methodologies for creating novel diaminopyridazinone derivatives. We delve into the foundational principles of pyridazinone synthesis, present detailed, field-proven protocols for the preparation of key amino-substituted analogues, and offer insights into the chemical reasoning that underpins these synthetic strategies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

Introduction: The Strategic Value of the Diaminopyridazinone Scaffold

Pyridazin-3(2H)-one and its derivatives are classified as privileged structures in drug discovery due to their versatile pharmacological profile, which includes anticancer, anti-inflammatory, and cardiovascular activities.[1][2] The core structure, a six-membered diazine ring with a ketone and an adjacent endocyclic N-H group, provides a unique combination of hydrogen bond donors and acceptors, enabling it to interact with a wide array of biological targets.

The strategic incorporation of amino groups (—NH₂) onto the pyridazinone ring significantly enhances its potential. Amino groups can serve as critical pharmacophoric features, forming key hydrogen bonds, salt bridges, or covalent interactions with target proteins. For instance, the development of 4-amino and 4-ureido pyridazin-3(2H)-one derivatives has identified this scaffold as a novel and potent inhibitor of Fatty Acid Binding Protein 4 (FABP4), a target of interest for metabolic diseases and cancer.[3] The amino functionality is crucial for anchoring the ligand within the binding site. This guide will illuminate the synthetic pathways to access such valuable molecules.

Foundational Synthetic Strategy: Cyclocondensation

The most robust and widely adopted method for constructing the pyridazinone core is the cyclocondensation reaction between a γ-ketoacid (or a suitable precursor) and a hydrazine derivative. This reaction is a testament to chemical efficiency, forming the heterocyclic ring in a single, often high-yielding, step.

The causality of this reaction is rooted in the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl groups in the ketoacid. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the carboxylic acid (or ester) carbonyl, and subsequent dehydration to yield the stable, six-membered pyridazinone ring. The choice of solvent, temperature, and catalyst can be critical for maximizing yield and minimizing side reactions, such as incomplete cyclization.[4]

Caption: Foundational workflow for pyridazinone synthesis.

Detailed Synthetic Protocols & Methodologies

The following protocols provide step-by-step instructions for the synthesis of key amino-substituted pyridazinone derivatives. These methods have been selected for their reliability and adaptability, serving as excellent starting points for the development of novel compound libraries.

Protocol 1: Synthesis of 6-Aryl-4-aminopyridazin-3(2H)-one Derivatives

This protocol is adapted from a validated synthesis of FABP4 inhibitors and demonstrates the construction of a pyridazinone ring with a C4-amino group.[3] The key is the use of a β-ketonitrile as the starting material, which undergoes cyclization with hydrazine, followed by hydrolysis of an intermediate isoxazolopyridazinone.

Caption: Workflow for 4-amino-6-aryl-pyridazin-3(2H)-one synthesis.

Step-by-Step Methodology:

-

Step 1: Synthesis of the Isoxazolo[3,4-d]pyridazin-7-one Intermediate (e.g., 4-Methyl-6-phenyl-6H-isoxazolo[3,4-d]pyridazin-7-one).

-

Rationale: This initial cyclization forms a stable, fused bicyclic intermediate that is readily isolated and purified. Ethanol is an excellent solvent as it is polar, has a suitable boiling point for reflux, and effectively solubilizes the reactants.

-

Procedure: A mixture of the appropriate β-ketonitrile (e.g., 2-cyano-1-phenylethan-1-one, 1 equivalent) and hydrazine hydrate (1.2 equivalents) in absolute ethanol is heated at reflux for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the precipitated solid is collected by vacuum filtration and washed with cold ethanol to yield the intermediate.[3]

-

-

Step 2: Hydrolytic Ring Opening to Form the 4-Aminopyridazinone.

-

Rationale: Strong basic conditions (NaOH) are required to hydrolyze the isoxazole ring. The reflux condition provides the necessary activation energy for this transformation. This step is a clever way to install the C4-amino and C3-oxo functionalities simultaneously from the nitrile and isoxazole oxygen, respectively.

-

Procedure: The isolated isoxazolopyridazinone intermediate (1 equivalent) is suspended in a mixture of ethanol and 6N aqueous sodium hydroxide. The mixture is stirred at reflux for approximately 30 minutes. The solution will typically become homogeneous as the reaction proceeds.[3]

-

-

Step 3: Product Isolation.

-

Rationale: The product exists as a sodium salt in the basic reaction mixture. Acidification with a strong acid like HCl protonates the pyridazinone and the amino group, causing the neutral product to precipitate out of the aqueous solution due to its lower solubility.

-

Procedure: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure. Cold water is added to the residue, followed by careful acidification with 6N HCl until the solution is acidic (pH ~5-6). The resulting precipitate is collected by vacuum filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like cyclohexane or ethanol.[3]

-

Data Summary: Representative 4-Aminopyridazinone Synthesis

| Compound | Starting Material | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆) δ (ppm) | Ref |

| 4-Amino-6-phenylpyridazin-3(2H)-one | 2-Cyano-1-phenylethan-1-one | ~90% | 214–216 | 7.39 (t, 1H), 7.46 (t, 2H), 7.54 (d, 2H), 8.25 (br s, 2H, NH₂) | [3] |

Protocol 2: Synthesis of 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone

This protocol illustrates an alternative strategy where the amino group is carried through the synthesis on the aryl substituent of the ketoacid precursor. This method is particularly useful for creating derivatives with amino groups on appended phenyl rings.[4]

Step-by-Step Methodology:

-

Step 1: Preparation of the γ-Ketoacid (4-(4-Aminophenyl)-4-oxobutanoic acid).

-

Rationale: This precursor can be synthesized via Friedel-Crafts acylation of a protected aniline (e.g., acetanilide) with succinic anhydride, followed by deprotection. The protecting group is essential to prevent the amino group from reacting with the Lewis acid catalyst (AlCl₃).

-

-

Step 2: Cyclocondensation with a Hydrazine Derivative.

-

Rationale: This is the key ring-forming step. Using a substituted hydrazine, such as methylhydrazine, allows for N-alkylation of the resulting pyridazinone ring, which can be crucial for modulating biological activity and solubility. The reaction is typically performed in a protic solvent like ethanol to facilitate proton transfer during the condensation and dehydration steps.

-

Procedure: To a solution of 4-(4-aminophenyl)-4-oxobutanoic acid (1 equivalent) in ethanol, methylhydrazine sulfate (1.1 equivalents) is added, followed by a base such as sodium acetate to liberate the free methylhydrazine. The mixture is heated at reflux for 8-10 hours.

-

-

Step 3: Product Isolation and Purification.

-

Rationale: Upon cooling, the product often precipitates from the reaction mixture. If not, concentration of the solvent followed by trituration with water or another non-solvent will induce crystallization.

-

Procedure: The reaction mixture is cooled, and the resulting solid precipitate is collected by filtration. The crude product is washed with cold water and then ethanol. Recrystallization from ethanol affords the pure 6-(4-aminophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone.[4]

-

Data Summary: Representative 6-(Aminophenyl)pyridazinone Synthesis

| Compound | Starting Material | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆) δ (ppm) | Ref |

| 6-(4-Aminophenyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone | 4-(4-Aminophenyl)-4-oxobutanoic acid & Methylhydrazine | ~65% | 140–141 | 1.92 (t, 2H), 3.00 (s, 3H), 6.20 (s, 2H, NH₂), 7.09–8.03 (m, 4H) | [4] |

Trustworthiness & Protocol Validation

The integrity of any synthetic protocol rests on its reproducibility and the unambiguous characterization of its products.

-

Self-Validation: Each step should be monitored by an appropriate analytical technique, most commonly TLC, to ensure the consumption of starting materials and the formation of the product before proceeding.

-

Structural Confirmation: The final structure and purity of the synthesized diaminopyridazinone derivatives must be confirmed using a suite of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the core structure, the position and number of substituents, and the absence of impurities.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is preferred for unambiguous formula determination.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as N-H stretches for the amino and pyridazinone groups, and the C=O stretch of the ketone.

-

Melting Point: A sharp melting point is a good indicator of purity.

-

Conclusion and Future Perspectives

The synthetic routes detailed in this guide provide a robust framework for the generation of novel diaminopyridazinone derivatives. The cyclocondensation of γ-ketoacid precursors with hydrazines remains the most powerful and versatile approach. By strategically choosing starting materials with pre-installed or protected amino functionalities, medicinal chemists can access a wide chemical space of diaminopyridazinones.

Future efforts in this field will likely focus on developing asymmetric syntheses to control stereocenters, employing multicomponent reactions for increased efficiency, and expanding the use of solid-phase synthesis to accelerate the generation of libraries for high-throughput screening. The continued exploration of this valuable scaffold promises to yield new therapeutic agents with enhanced potency, selectivity, and drug-like properties.

References

- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridazines. Part 31: synthesis and antiplatelet activity of 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations [mdpi.com]

An In-depth Technical Guide to the Biological Activity of Substituted Pyridazin-3(2H)-ones

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: The Emergence of a Privileged Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with diverse biological targets, serving as a robust foundation for drug discovery. The pyridazin-3(2H)-one nucleus, a six-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, is a quintessential example of such a scaffold[1][2]. Its derivatives have garnered significant attention, demonstrating a remarkable breadth of pharmacological activities, including cardiotonic, anticancer, anti-inflammatory, and antimicrobial effects[3][4].

The versatility of the pyridazinone core stems from its synthetic tractability; various positions on the ring can be readily functionalized, allowing for fine-tuning of its steric, electronic, and pharmacokinetic properties[5][6]. This guide provides an in-depth exploration of the key biological activities of substituted pyridazin-3(2H)-ones, delves into their structure-activity relationships, presents validated experimental protocols for their evaluation, and visualizes the underlying mechanisms that govern their therapeutic potential.

Chapter 1: Major Biological Activities & Mechanisms of Action

The pyridazinone scaffold is implicated in a wide array of therapeutic areas. This chapter will dissect its most significant biological activities and the molecular mechanisms through which they are exerted.

Cardiotonic and Vasodilator Activity: Modulating Cyclic Nucleotides

Perhaps the most well-established role of pyridazinone derivatives is in the management of cardiovascular diseases[1][7]. Many compounds act as potent positive inotropic and vasodilating agents, primarily through the inhibition of phosphodiesterase 3 (PDE3), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP)[8][9].

Mechanism of Action: By inhibiting PDE3 in cardiac myocytes, these compounds prevent the breakdown of cAMP. Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates L-type calcium channels and phospholamban. This results in an increased influx of Ca²⁺ during systole and enhanced sarcoplasmic reticulum Ca²⁺ reuptake during diastole, respectively. The net effect is a potentiation of myocardial contractility (positive inotropy) without a significant increase in heart rate, a desirable profile for treating heart failure[8][10]. In vascular smooth muscle, increased cAMP levels promote relaxation, leading to vasodilation and a reduction in blood pressure[1][11]. Several pyridazinone-based drugs, such as Levosimendan and Pimobendan, leverage this mechanism[4].

Anticancer Activity: A Multi-Targeted Approach

The pyridazinone core is a feature of numerous compounds developed as anticancer agents, acting on a variety of targets to inhibit tumor growth and proliferation[1][12].

Key Mechanisms:

-

Kinase Inhibition: Many pyridazinone derivatives are designed to target specific protein kinases that are overactive in cancer cells. This includes Vascular Endothelial Growth Factor Receptor (VEGFR-2), Fibroblast Growth Factor Receptors (FGFR), and B-Raf, which are critical for tumor angiogenesis, growth, and survival[1][7].

-

Tubulin Polymerization Inhibition: Certain derivatives interfere with microtubule dynamics, a validated anticancer strategy. By inhibiting tubulin polymerization, these agents arrest the cell cycle in the G2/M phase, leading to apoptosis[1].

-

DNA Intercalation: Some novel pyridazinone-based guanidine derivatives have been designed as DNA minor groove binders, interfering with DNA replication and transcription processes in cancer cells[13].

-

Cell Cycle Arrest & Apoptosis Induction: Studies have shown that specific pyridazinone compounds can induce cell cycle arrest, upregulate pro-apoptotic genes like p53 and Bax, and downregulate anti-apoptotic genes such as Bcl-2, ultimately leading to programmed cell death in cancer cells[14][15].

Anti-inflammatory Activity: Targeting Key Mediators

Chronic inflammation is an underlying factor in many diseases. Pyridazinone derivatives have shown significant promise as anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs)[5][6].

Key Mechanisms:

-

Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation[16][17]. Some derivatives show high selectivity for COX-2 over COX-1, which is associated with a better gastric safety profile[16].

-

Inhibition of Pro-inflammatory Cytokines: Pyridazinone compounds have been shown to suppress the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in macrophage cell lines[18][19][20].

-

Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is another important target for anti-inflammatory therapy. Its inhibition leads to increased cAMP levels in immune cells, which in turn suppresses the release of inflammatory cytokines and chemokines[21].

Chapter 2: Structure-Activity Relationship (SAR) Insights

The biological activity of pyridazin-3(2H)-ones is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective agents.

The core scaffold offers several positions for chemical modification, most notably at the N-2, C-4, C-5, and C-6 positions.

-

C-6 Position: Substitution at the C-6 position, typically with an aryl or heteroaryl group, is a common feature for many biologically active pyridazinones. For anticancer activity, for example, specific substitutions on this aryl ring can significantly enhance potency. A 4-chlorophenyl group at C-6 has been associated with promising anti-inflammatory and anticancer effects[22][23].

-

N-2 Position: The substituent at the N-2 position often plays a key role in modulating activity and selectivity. For instance, in a series of anticancer agents, the presence of a p-sulfamylphenyl group at N-2 was found to be critical for activity[22]. For PDE5 inhibitors, a benzyl group at this position was associated with potent and selective activity[1].

-

C-4 and C-5 Positions: Modifications at the C-4 and C-5 positions, including saturation of the C4-C5 bond to form dihydropyridazinones, are pivotal. For cardiotonic agents, introduction of a methyl group at the 5-position of the dihydropyridazinone ring produced a significant increase in potency[8]. For anti-inflammatory agents, bulky substituents at C-4 and C-5 can enhance COX-2 selectivity[16].

The following table summarizes representative SAR data from the literature for different biological activities.

| Biological Target | Scaffold/Position | Substituent Type | Effect on Activity | Reference Compound Example | IC₅₀ / EC₅₀ (µM) | Reference |

| Cardiotonic (PDE3) | 5-position of dihydropyridazinone | Methyl | Increased Potency | CI-930 | - | [8] |

| Vasodilator | 2-position of dihydropyridazinone | Amide derivatives | High Potency | Compound 9 | 0.051 | [1] |

| Anti-inflammatory (COX-2) | 2-position | p-Sulfamylphenyl | Active | Compound 2c | - | [22] |

| Anticancer (Leukemia) | 6-Aryl & 2-Sulfamylphenyl | 4-Methoxyphenyl (at C-6) | High Potency | Compound 2g | < 2.0 | [22] |

| Anticancer (VEGFR-2) | Diarylurea scaffold | Pyridazinone core | Potent Inhibition | Compound 17a | - | [14] |

From experience, even minor steric or electronic changes in the substituents can lead to significant shifts in the mode of action, sometimes revealing dual activities. For example, some pyridazinone derivatives have demonstrated both anticancer and antimicrobial properties[14].

Chapter 3: Visualization of Key Pathways and Workflows

Visualizing molecular interactions and experimental processes is essential for clarity and reproducibility. This section provides diagrams for a general synthetic pathway, a key signaling mechanism, and a standard biological assay workflow.

General Synthetic Route for 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

A prevalent and robust method for synthesizing the dihydropyridazinone core involves the condensation of a β-aroylpropionic acid with a substituted hydrazine[22][23].

Caption: General synthesis of dihydropyridazin-3(2H)-ones.

Signaling Pathway of a Pyridazinone-Based PDE3 Inhibitor

This diagram illustrates the mechanism of action for a cardiotonic pyridazinone derivative in a cardiac muscle cell.

Caption: Mechanism of PDE3 inhibition in cardiomyocytes.

Workflow for In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.

Caption: Standard workflow for an MTT cytotoxicity assay.

Chapter 4: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed and validated protocols are paramount. This section provides step-by-step methodologies for the synthesis of a representative pyridazinone and for a key biological assay.

Synthesis of 6-(4-chlorophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (2c)

This protocol is adapted from a reported synthesis of bioactive pyridazinones and serves as a representative example[23].

Materials:

-

β-(4-chlorobenzoyl)propionic acid

-

4-hydrazinobenzenesulfonamide hydrochloride

-

Absolute Ethanol

-

Standard reflux apparatus and glassware

-

Magnetic stirrer with heating

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve β-(4-chlorobenzoyl)propionic acid (1 mole equivalent) in absolute ethanol.

-

Addition of Hydrazine: To the solution, add 4-hydrazinobenzenesulfonamide hydrochloride (1 mole equivalent).

-

Reflux: Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). From our experience, reflux for 6-8 hours is typically sufficient for completion.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Recrystallization (Self-Validation Step): Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure product. The formation of well-defined crystals and a sharp melting point are indicators of purity.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry. Expected spectral data should align with published values[23].

In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to assess the anti-inflammatory potential of pyridazinone derivatives by measuring their ability to inhibit COX enzymes. This is a self-validating system when run with appropriate controls.

Materials:

-

COX Colorimetric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)[24]

-

Test Pyridazinone compound(s)

-

Reference Inhibitors: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test pyridazinone compound in DMSO. Create a series of dilutions to test a range of concentrations.

-

Assay Plate Setup (Self-Validation):

-

100% Initial Activity Wells (Negative Control): Add assay buffer, heme, and the respective COX-1 or COX-2 enzyme. Add DMSO vehicle instead of an inhibitor.

-

Inhibitor Wells (Positive Controls): Add buffer, heme, enzyme, and a known reference inhibitor (Celecoxib for COX-2, Indomethacin for both).

-

Test Compound Wells: Add buffer, heme, enzyme, and the diluted test pyridazinone compound.

-

-

Pre-incubation: Pre-incubate the plate for a specified time (e.g., 2 minutes) at room temperature to allow the inhibitors to bind to the enzymes.

-

Reaction Initiation: Initiate the enzymatic reaction in all wells by adding arachidonic acid solution.

-

Reaction Development: Incubate for a short, precise period (e.g., 2 minutes) at room temperature.

-

Measurement: Stop the reaction and measure the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader. The absorbance is proportional to the peroxidase activity of COX.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percent inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

-

Validation Check: The IC₅₀ values for the reference inhibitors should fall within the expected range, confirming the validity of the assay run.

-

Conclusion and Future Perspectives

The pyridazin-3(2H)-one scaffold has unequivocally established itself as a privileged structure in modern drug discovery. Its derivatives have demonstrated a wide spectrum of potent biological activities, targeting key enzymes and receptors implicated in cardiovascular disease, cancer, and inflammation[1][6][7]. The synthetic accessibility of this core allows for extensive structure-activity relationship studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on several key areas:

-

Development of Dual-Target Inhibitors: Given the scaffold's versatility, designing single molecules that can modulate multiple targets (e.g., combined anticancer and anti-inflammatory agents) is a promising strategy for complex diseases[14].

-

Exploration of New Therapeutic Areas: While well-studied in several fields, the potential of pyridazinones in other areas, such as neurodegenerative diseases and metabolic disorders, remains ripe for exploration[2].

-

Advanced Drug Delivery Systems: Formulating potent pyridazinone derivatives into targeted drug delivery systems could enhance their efficacy and reduce potential off-target effects.

The continued exploration of the chemical space around the pyridazinone nucleus, guided by rational design and robust biological evaluation, will undoubtedly lead to the development of the next generation of innovative therapeutics.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. jsirjournal.com [jsirjournal.com]

- 11. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies - ProQuest [proquest.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sarpublication.com [sarpublication.com]

- 17. researchgate.net [researchgate.net]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]

- 21. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones as anti-cancer, antimicrobial, and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 4,5-Diaminopyridazin-3(2H)-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities.[1][2] This guide focuses on a specific derivative, 4,5-Diaminopyridazin-3(2H)-one, a molecule of significant interest due to its structural features. While the precise mechanism of action (MoA) for this compound is not yet fully elucidated, its chemical architecture, particularly the di-amino substitution on the pyridazinone ring, allows for the formulation of several evidence-based hypotheses. Drawing from extensive literature on structurally related pyridazinone and aminopyridine analogues, this document synthesizes current knowledge to propose plausible MoAs, ranging from anti-inflammatory and anti-cancer activity to cardiovascular and neuromodulatory effects. Furthermore, we provide a comprehensive framework of experimental protocols designed to systematically investigate and validate these hypotheses, empowering researchers to advance the therapeutic potential of this promising compound.

Introduction: The Pyridazinone Core and the Promise of this compound

Pyridazin-3(2H)-one and its derivatives are a versatile class of heterocyclic compounds that have captured the attention of medicinal chemists for decades.[3] Their ability to interact with a multitude of biological targets has led to the development of drugs with applications in cardiovascular disease, inflammation, oncology, and neuroscience.[1][2][3] The core structure's synthetic tractability allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.

This compound is a notable example of this class. Its key structural features—the pyridazinone lactam, the vicinal diamino groups, and the overall electronic properties—suggest it may act as a potent and selective modulator of key biological pathways. The presence of the 4,5-diamino motif is particularly intriguing, as it is analogous to the diaminopyrimidine scaffold known to act as a "hinge-binding" motif for numerous protein kinases.[4] This guide will explore four primary, plausible mechanisms of action for this compound and outline a rigorous, multi-faceted approach to their experimental validation.

A Framework for Mechanistic Investigation

Elucidating the mechanism of action of a novel compound is a systematic process that moves from broad, high-throughput screening to specific, target-based validation. The following workflow provides a logical progression for investigating this compound.

References

- 1. sarpublication.com [sarpublication.com]

- 2. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Landscape of Diaminopyridazinones: A Technical Guide to Target Identification and Validation

Foreword: Unlocking the Potential of a Versatile Scaffold

The diaminopyridazinone core represents a privileged scaffold in medicinal chemistry, offering a versatile framework for the design of potent and selective modulators of key cellular signaling pathways. While the broader class of nitrogen-containing heterocycles has yielded numerous clinical successes, particularly in oncology, the specific therapeutic potential of diaminopyridazinones is an area of active and promising investigation. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals aiming to explore and exploit the therapeutic utility of this chemical series. We will delve into the most promising protein kinase targets, grounded in the established activity of structurally related compounds, and provide detailed, field-proven methodologies for their biochemical and cellular validation.

I. The Kinase Superfamily: Primary Therapeutic Arenas for Diaminopyridazinone Analogs

Protein kinases, orchestrating a vast array of cellular processes, have emerged as one of the most critical classes of drug targets.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and cardiovascular disorders. The structural motifs inherent to diaminopyridazinones and related heterocyclic compounds make them particularly well-suited as ATP-competitive inhibitors of various kinases. Our exploration will focus on four key kinase targets that represent high-priority areas for the development of diaminopyridazinone-based therapeutics: Cyclin-Dependent Kinase 2 (CDK2), Focal Adhesion Kinase (FAK), Rho-Associated Coiled-Coil Kinase (ROCK), and Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2).

A. Cyclin-Dependent Kinase 2 (CDK2): A Gatekeeper of Cell Cycle Progression

Biological Rationale: CDK2 is a serine/threonine kinase that, in complex with its cyclin partners (Cyclin E and Cyclin A), plays a pivotal role in the G1/S phase transition of the cell cycle.[2][3][4] By phosphorylating key substrates such as the retinoblastoma protein (Rb), the CDK2/cyclin E complex unleashes the E2F family of transcription factors, driving the expression of genes necessary for DNA replication.[5] In many cancers, the CDK2 pathway is hyperactivated, leading to uncontrolled cellular proliferation. Therefore, selective inhibition of CDK2 presents a compelling strategy for cancer therapy.[6]

Signaling Pathway Overview:

Caption: CDK2 Signaling Pathway in G1/S Transition.

B. Focal Adhesion Kinase (FAK): A Nexus for Cell Migration and Survival

Biological Rationale: FAK is a non-receptor tyrosine kinase that plays a central role in signal transduction downstream of integrins and growth factor receptors.[7][8] It is a critical regulator of cell adhesion, migration, proliferation, and survival.[9] In numerous cancers, FAK is overexpressed and hyperactivated, which is often correlated with increased malignancy, invasion, and poor prognosis.[9][10] FAK's multifaceted role in tumor progression makes it a highly attractive target for therapeutic intervention.[11][12]

Signaling Pathway Overview:

Caption: FAK Signaling in Cell Adhesion and Migration.

C. Rho-Associated Coiled-Coil Kinase (ROCK): A Master Regulator of the Cytoskeleton

Biological Rationale: ROCKs (ROCK1 and ROCK2) are serine/threonine kinases that are key effectors of the small GTPase RhoA.[][14] The Rho/ROCK signaling pathway is a fundamental regulator of cell shape, motility, and contraction through its control of the actin cytoskeleton.[][15] Dysregulation of this pathway is implicated in a wide range of diseases, including cancer metastasis, cardiovascular diseases such as hypertension, and glaucoma.[15][16][17] Consequently, ROCK inhibitors have significant therapeutic potential.

Signaling Pathway Overview:

Caption: ROCK Signaling Pathway in Cytoskeletal Regulation.

D. Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2): A Key Node in the Inflammatory Response

Biological Rationale: MK2 is a serine/threonine kinase that is a downstream substrate of p38 MAPK.[1][18][19] The p38/MK2 signaling axis is a critical regulator of the inflammatory response, primarily by controlling the synthesis of pro-inflammatory cytokines such as TNF-α and IL-6 at the post-transcriptional level.[1][20][21] Chronic inflammation is a driver of many diseases, including autoimmune disorders and cancer.[18][19] Inhibition of MK2 offers a more targeted approach to modulating the inflammatory response compared to broader p38 inhibition.[18]

Signaling Pathway Overview:

Caption: MK2 Signaling in Inflammatory Cytokine Production.

II. Experimental Validation of Diaminopyridazinone Activity

A rigorous and systematic approach to validating the biological activity of novel diaminopyridazinone derivatives is paramount. This section provides detailed, step-by-step protocols for both biochemical and cell-based assays for the kinase targets discussed.

A. Biochemical Kinase Assays: Quantifying Direct Enzyme Inhibition

Biochemical assays are essential for determining the direct inhibitory potency of a compound against its purified target enzyme. The ADP-Glo™ Kinase Assay is a widely used, robust, and sensitive method for this purpose.

Experimental Workflow: Biochemical Kinase Assay

Caption: Workflow for a typical biochemical kinase assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

-

Compound Preparation:

-

Prepare a 10-point serial dilution of the diaminopyridazinone test compound in 100% DMSO, typically starting from a 1 mM stock.

-

Include a DMSO-only control.

-

-

Reaction Setup:

-

In a white, opaque 96-well or 384-well plate, add 5 µL of the diluted test compound or DMSO control to the appropriate wells.

-

Add 10 µL of a solution containing the purified kinase and its corresponding substrate in kinase assay buffer. The final concentrations of enzyme and substrate should be optimized for each target.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding 10 µL of ATP solution in kinase assay buffer to all wells. The final ATP concentration should ideally be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for 30-60 minutes. The incubation time should be within the linear range of the enzyme reaction.

-

-

ADP Detection:

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay (Promega).

-

This typically involves adding ADP-Glo™ Reagent, incubating for 40 minutes at room temperature to deplete unused ATP, and then adding Kinase Detection Reagent and incubating for another 30 minutes to convert ADP to a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the data to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Table 1: Reagents for Biochemical Kinase Assays

| Target Kinase | Substrate | Kinase Buffer Components |

| CDK2/Cyclin A | Histone H1 or Rb-derived peptide[22][23] | 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT[24] |

| FAK | Poly(Glu, Tyr) 4:1 | 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT[8] |

| ROCK2 | S6Ktide[25] | 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[25] |

| MK2 | HSP27[26] | 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.05 mg/ml BSA, 2.5 mM DTT[26] |

B. Cell-Based Assays: Assessing Phenotypic Effects and Target Engagement

Cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context, assessing its effects on cellular processes and confirming target engagement within the cell.

1. Cell Viability/Proliferation Assay (for CDK2 and FAK)

This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines.

Detailed Protocol: MTT or CellTiter-Glo® Assay

-

Cell Seeding:

-

Seed cancer cells (e.g., a cell line with known CDK2 or FAK dependency) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the diaminopyridazinone inhibitor (typically from 1 nM to 100 µM) for 48-72 hours.[27] Include a DMSO vehicle control.

-

-

Viability Assessment:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.

-

For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.[27]

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% viability).

-

Plot the percent viability against the log of the inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

2. Wound Healing/Transwell Migration Assay (for FAK and ROCK)

This assay assesses the inhibitor's effect on cell migration, a key process in cancer metastasis.

Detailed Protocol: Wound Healing Assay

-

Cell Culture:

-

Grow a confluent monolayer of cells in a 6-well plate.

-

-

Wound Creation:

-

Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.

-

-

Compound Treatment:

-

Wash the cells to remove debris and add fresh media containing the diaminopyridazinone inhibitor at various concentrations.

-

-

Image Acquisition:

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).

-

-

Data Analysis:

-

Measure the area of the wound at each time point and calculate the rate of wound closure for each treatment condition.

-

3. Cellular Target Engagement: Phosphorylation Assay (for FAK and MK2)

This assay confirms that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of the kinase or its downstream substrate.

Detailed Protocol: Western Blotting for Phospho-Proteins

-

Cell Treatment:

-

Treat cells with the diaminopyridazinone inhibitor for a specified time. For MK2, cells may need to be stimulated with an inflammatory agent like LPS to induce p38/MK2 pathway activation.[26]

-

-

Cell Lysis:

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-FAK (Y397) or anti-phospho-HSP27, a downstream target of MK2).

-

Also, probe with an antibody for the total protein as a loading control.

-

Use a fluorescent or HRP-conjugated secondary antibody for detection.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.

-

4. Cytokine Release Assay (for MK2)

This assay measures the functional consequence of MK2 inhibition by quantifying the reduction in pro-inflammatory cytokine production.

Detailed Protocol: TNF-α ELISA

-

Cell Stimulation and Treatment:

-

Pre-treat a human monocytic cell line (e.g., THP-1) with the diaminopyridazinone inhibitor for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

-

-

Supernatant Collection:

-

After an appropriate incubation time (e.g., 4-6 hours), collect the cell culture supernatant.

-

-

ELISA:

-

Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve and calculate the concentration of TNF-α in each sample.

-

Determine the IC50 of the inhibitor for TNF-α production.

-

III. Concluding Remarks and Future Directions

The diaminopyridazinone scaffold holds considerable promise for the development of novel kinase inhibitors with therapeutic potential across a range of diseases. This guide has provided a comprehensive framework for the identification and validation of diaminopyridazinone-based compounds targeting CDK2, FAK, ROCK, and MK2. The detailed signaling pathways and experimental protocols herein serve as a robust starting point for researchers in this exciting field. Future work should focus on optimizing the potency and selectivity of diaminopyridazinone derivatives, as well as exploring their efficacy in preclinical in vivo models. The continued exploration of this versatile chemical class is poised to yield the next generation of targeted therapeutics.

References

- 1. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 4. uniprot.org [uniprot.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]

- 12. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Rho/ROCK Pathway as a Therapeutic Target in Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 17. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]

- 18. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]

- 22. CDK2/CyclinA2 Kinase Enzyme System Application Note [promega.com]

- 23. promega.com [promega.com]

- 24. media.cellsignal.com [media.cellsignal.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Silico Modeling of 4,5-Diaminopyridazin-3(2H)-one Interactions

Preamble: The Pyridazinone Scaffold and the Frontier of In Silico Drug Discovery

The pyridazin-3(2H)-one nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1][2] Derivatives of this heterocyclic system have been extensively explored, leading to the development of agents targeting a wide array of pathologies, including cardiovascular diseases and cancer.[2][3] This guide focuses on a specific, less-explored derivative, 4,5-Diaminopyridazin-3(2H)-one , and provides a comprehensive framework for its investigation using state-of-the-art in silico modeling techniques.

For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic lead is fraught with challenges. Computational, or in silico, modeling has emerged as an indispensable tool to navigate this landscape, offering a rational, cost-effective, and accelerated path to identifying and optimizing drug candidates. This document is structured not as a rigid protocol, but as a dynamic guide, empowering the reader with the scientific rationale and technical methodologies to explore the therapeutic potential of this compound. We will delve into the causality behind experimental choices, ensuring that each described workflow is a self-validating system, grounded in established scientific principles.

Part 1: Foundational Strategies - Ligand Preparation and Target Selection

The initial step in any in silico investigation is the meticulous preparation of the small molecule (the ligand) and the selection of a biologically relevant macromolecular target.

Ligand Preparation: From 2D Structure to 3D Conformation

The accurate three-dimensional representation of this compound is critical for meaningful simulation results. The process begins with its two-dimensional chemical structure and progresses to a low-energy 3D conformation.

Experimental Protocol: Ligand Preparation

-

2D Structure Generation: Using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch, draw the structure of this compound. Ensure correct atom types, bond orders, and stereochemistry (if applicable).

-

Conversion to 3D: Import the 2D structure into a molecular modeling software suite (e.g., Schrödinger Maestro, MOE, or open-source alternatives like Avogadro). Use the software's functionality to generate an initial 3D conformation.

-

Energy Minimization: The initial 3D structure is likely not in a low-energy state. Perform an energy minimization using a suitable force field, such as OPLS (Optimized Potentials for Liquid Simulations) or MMFF94 (Merck Molecular Force Field). This process refines the geometry of the molecule to a more energetically favorable conformation.

-

Tautomeric and Protonation States: At physiological pH (typically modeled around 7.4), the amino groups of this compound will likely be protonated. It is crucial to generate and consider the most probable ionization and tautomeric states. Tools like Schrödinger's LigPrep or ChemAxon's Calculator Plugins can automate this process, providing a library of possible states for subsequent modeling. For this guide, we will proceed with the neutral form, but in a comprehensive study, all relevant states should be evaluated.

Target Selection: A Rationale-Driven Approach

Given the novelty of this compound, we must infer potential biological targets from the activities of structurally related pyridazinone derivatives. The literature indicates that pyridazinones frequently exhibit inhibitory activity against kinases and phosphodiesterases (PDEs).[2][4] For the purpose of this guide, we will select Phosphodiesterase-5 (PDE5) as a hypothetical target. PDE5 inhibitors are established therapeutics for erectile dysfunction and pulmonary hypertension.[5][6] The selection of a well-characterized target like PDE5 allows for a robust and verifiable modeling workflow.

Target Protein Acquisition and Preparation

-

PDB Structure Retrieval: A high-resolution crystal structure of human PDE5 is required. The Protein Data Bank (PDB) is the primary repository for such data. A suitable structure is PDB ID: 1XOS , which contains the catalytic domain of PDE5 in complex with an inhibitor.

-

Protein Preparation Workflow: Raw PDB structures require processing to be suitable for modeling. This typically involves:

-

Removing non-essential water molecules and co-solvents.

-

Adding hydrogen atoms, which are often absent in crystal structures.

-

Assigning correct bond orders and protonation states to amino acid residues.

-

Repairing any missing side chains or loops in the protein structure.

-

A brief energy minimization of the protein structure to relieve any steric clashes.

Specialized software modules like the "Protein Preparation Wizard" in Schrödinger Maestro are designed for these tasks.

-

Part 2: Core Computational Workflow - Docking, Dynamics, and Pharmacophore Modeling

With the prepared ligand and protein, we can now proceed to simulate their interaction. This section details a multi-step workflow designed to predict the binding mode, assess its stability, and derive key features for future drug design.

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[7] It is a cornerstone of structure-based drug design.

Experimental Protocol: Molecular Docking of this compound to PDE5

-

Receptor Grid Generation: Define the binding site on the PDE5 protein. This is typically centered on the co-crystallized ligand from the PDB structure (in this case, sildenafil in PDB ID: 1XOS). A "receptor grid" is generated, which pre-calculates the energetic properties of the binding pocket, speeding up the subsequent docking calculations.

-

Ligand Docking: The prepared 3D structure of this compound is then "docked" into this grid. The docking algorithm samples a vast number of possible orientations and conformations of the ligand within the binding site.

-

Scoring and Ranking: Each generated pose is assigned a score by a "scoring function," which estimates the binding affinity. The poses are then ranked based on this score. It is crucial to visually inspect the top-ranked poses for chemical plausibility and key interactions.

Causality and Trustworthiness: The choice of docking software (e.g., Glide, AutoDock Vina, GOLD) and scoring function is critical. For this guide, we hypothetically use Glide, known for its accuracy. The docking score provides a quantitative estimate of binding affinity, but it is the analysis of the binding pose that provides actionable insights.

Data Presentation: Hypothetical Docking Results

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| This compound | -8.5 | Gln817, Phe820, Val782 | H-bonds, π-π stacking, hydrophobic |

| Sildenafil (Reference) | -11.2 | Gln817, Phe820, Val782 | H-bonds, π-π stacking, hydrophobic |

Visualization of the Docking Workflow

Caption: Workflow for molecular docking of a novel ligand.

Molecular Dynamics (MD) Simulation: Assessing Binding Stability

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the predicted binding pose over time.[8]

Experimental Protocol: MD Simulation of the PDE5-Ligand Complex

-

System Setup: The top-ranked docked pose of this compound within the PDE5 active site is used as the starting point. This complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system, mimicking physiological conditions.

-

Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and the pressure is stabilized. This equilibration phase allows the system to relax and reach a stable state before the production simulation.

-

Production MD: A production simulation is run for a duration of 100 nanoseconds (ns) or more. During this time, the positions and velocities of all atoms are calculated by integrating Newton's equations of motion.

-

Trajectory Analysis: The output of the MD simulation is a "trajectory" file, which is a record of the atomic coordinates over time. This trajectory is analyzed to assess:

-

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored. A stable RMSD for the ligand indicates that it remains bound in its initial pose.

-

Root Mean Square Fluctuation (RMSF): This analysis highlights flexible regions of the protein.

-

Interaction Analysis: The persistence of key hydrogen bonds and other interactions observed in the docking pose is monitored throughout the simulation.

-

Visualization of the MD Simulation Workflow

Caption: General workflow for Molecular Dynamics simulation.

Pharmacophore Modeling: Abstracting Key Chemical Features

A pharmacophore is an abstract representation of the key molecular features necessary for biological activity.[9][10] It can be derived from the stable interaction pattern observed in docking and MD simulations.

Methodology: Pharmacophore Model Generation

-

Feature Identification: Based on the stable interactions of this compound with PDE5, key chemical features are identified. These may include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Aromatic Rings (AR)

-

Hydrophobic Centers (HY)

-

-

Model Generation: These features are spatially arranged to create a 3D pharmacophore model. This model represents the essential steric and electronic requirements for a molecule to bind to the PDE5 active site.

-

Application: The generated pharmacophore model can be used as a 3D query to screen large chemical databases for other molecules that fit the model, potentially identifying novel and diverse chemical scaffolds with PDE5 inhibitory activity.

Visualization of a Hypothetical Pharmacophore Model

Caption: A hypothetical pharmacophore model for a PDE5 inhibitor.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the initial investigation of a novel compound, this compound, against a selected therapeutic target, PDE5. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can build a robust, data-driven hypothesis about the compound's potential biological activity. The insights gained from these computational studies provide a strong foundation for subsequent experimental validation, including chemical synthesis, in vitro enzyme assays, and cell-based studies. This iterative cycle of computational modeling and experimental testing is the hallmark of modern, efficient drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of pyridazin-3(2 H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The efficacy and safety of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-(3,4-Diaminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | C11H14N4O | CID 3441052 - PubChem [pubchem.ncbi.nlm.nih.gov]

From Serendipity to Scaffold: The Century-Long Journey of Pyridazinone Compounds in Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone core, a six-membered heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry, giving rise to a diverse array of therapeutic agents. This guide provides a comprehensive historical and technical overview of the discovery and development of pyridazinone-based compounds. From their initial synthesis in the late 19th century to their current status as key pharmacophores in cardiovascular, anti-inflammatory, and oncological therapies, we trace the scientific journey of these remarkable molecules. This document delves into the seminal synthetic methodologies, the key researchers and institutions that championed their investigation, the evolution of their structure-activity relationships, and the pivotal discoveries that unlocked their vast therapeutic potential. Detailed experimental protocols for foundational syntheses and diagrams of key signaling pathways are provided to offer a practical and in-depth resource for professionals in the field of drug discovery.

The Dawn of a Scaffold: Early Synthesis and Discovery

The story of pyridazinone compounds begins not with a flash of biological insight, but with the fundamental explorations of heterocyclic chemistry in the late 19th century. The first synthesis of a pyridazine derivative was achieved by the Nobel laureate Emil Fischer in 1886 , during his investigations into the Fischer indole synthesis.[1] This pioneering work laid the groundwork for the creation of the broader class of diazines.

Just under a decade later, in 1895, Tauber reported the first synthesis of the parent pyridazinone heterocycle.[2] These early syntheses were chemical curiosities, products of an era of systematic exploration of new molecular architectures. For several decades following their initial synthesis, pyridazinones remained largely the domain of academic chemists, with their biological potential yet to be uncovered. It wasn't until the mid-20th century that interest in these compounds was reignited, driven by the burgeoning field of pharmacology and the systematic screening of chemical libraries for therapeutic activity.[3]

A common and historically significant method for the synthesis of the pyridazinone ring involves the condensation of a 1,4-dicarbonyl compound, such as a γ-ketoacid, with hydrazine hydrate.[3] This straightforward and versatile reaction allowed for the generation of a wide variety of substituted pyridazinones, which became the foundation for early pharmacological screening efforts. Another key starting material that facilitated the exploration of pyridazinone chemistry was maleic hydrazide, which could be readily converted to the pyridazinone core.[4]

A Serendipitous Turn: The Emergence of Anti-inflammatory and Antihypertensive Activities

The journey of pyridazinones from chemical curiosities to therapeutic contenders was marked by serendipity. In the 1970s, a research group led by G. Cignarella was investigating tricyclic pyridazinone derivatives as rigid analogs of 6-aryl-4,5-dihydropyridazinones, which had shown promise as antihypertensive agents. During their research, they unexpectedly discovered that some of these compounds possessed significant anti-inflammatory properties.[5][6] This discovery, born from the exploration of structure-activity relationships for one therapeutic target, opened up an entirely new avenue of research for the pyridazinone scaffold.

The initial antihypertensive pyridazinones were designed to mimic the pharmacophore of existing vasodilators. Subsequent research in this area led to the development of numerous derivatives with potent antihypertensive effects, often acting through mechanisms such as the inhibition of phosphodiesterases (PDEs).[7]

The serendipitous discovery of anti-inflammatory activity prompted further investigation into the mechanism of action. It was found that many pyridazinone derivatives exhibited inhibitory effects on cyclooxygenase (COX) enzymes, a key target for nonsteroidal anti-inflammatory drugs (NSAIDs).[8] This dual activity in both the cardiovascular and inflammatory arenas highlighted the remarkable versatility of the pyridazinone scaffold and spurred a wave of research to optimize both activities.

Key Milestone Compounds: From the Bench to the Bedside

The therapeutic potential of pyridazinones has been realized in several clinically successful drugs. Two notable examples are emorfazone, an anti-inflammatory and analgesic agent, and levosimendan, a novel cardiotonic agent.

Emorfazone: A Non-Steroidal Anti-inflammatory Agent